4,4-Dimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol
Overview
Description
4,4-Dimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol is a chemical compound used in scientific research . It has a molecular weight of 218.32 and a molecular formula of C12H14N2S .
Synthesis Analysis
The synthesis of 1,4-dihydropyrimidine derivatives, such as this compound, often involves multi-component one-pot and green synthetic methodologies . The Hantzsch reaction is commonly used in the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .Chemical Reactions Analysis
1,4-Dihydropyrimidines, including this compound, can undergo oxidation into a heteroaromatized cation due to the transfer of the second electron .Scientific Research Applications
Calcium Channel Blocker Mimics
Research has shown that certain 1,4-dihydropyrimidines with carbamoyl substitutions exhibit structural features similar to those of dihydropyridine calcium channel blockers. These compounds have been studied for their potential in mimicking the actions of calcium channel blockers, which are important in the treatment of cardiovascular diseases (Ravikumar & Sridhar, 2005).
Antimicrobial and Anticancer Activities
Dihydropyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties. Some of these compounds showed promising results against human tumor breast cancer cell lines, indicating their potential in anticancer therapy (Ghorab, El-Gazzar, & Alsaid, 2014). Additionally, certain dihydropyrimidine-based compounds have been found to possess significant antimicrobial activities, further demonstrating their potential in medicinal chemistry (Gomha et al., 2020).
Nonlinear Optical Properties
The study of thiopyrimidine derivatives has revealed their importance in nonlinear optics (NLO) due to their promising applications in medicine and NLO fields. Phenyl pyrimidine derivatives, in particular, have shown considerable NLO properties, making them suitable for optoelectronic applications (Hussain et al., 2020).
Environmentally Benign Synthesis
An environmentally friendly procedure for synthesizing dimethylated 1,6-dihydropyrimidines has been developed, using dimethyl carbonate as a methylating agent. This method avoids the use of toxic methylating agents and strong bases, highlighting the potential of dihydropyrimidine derivatives in green chemistry applications (Wang, Quan, & Zhang, 2008).
Mechanofluorochromic Properties
Some dihydropyrimidine compounds exhibit highly sensitive mechanofluorochromic characteristics, making them applicable in various fields such as rewritable materials. The sensitivity of these compounds to mechanical stimuli, evidenced by changes in their fluorescence upon grinding or heating, opens up new avenues for research in material science (Liu et al., 2017).
Mechanism of Action
While the specific mechanism of action for 4,4-Dimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol is not mentioned in the search results, 1,4-dihydropyridines are known for their diverse pharmaceutical applications. They have been used as calcium channel blockers, anti-oxidative agents, anticancer agents, anti-inflammatory agents, anti-microbial agents, anti-hypertensive agents, anti-diabetic agents, anticoagulants, anti-cholinesterase agents, and neuro-protective agents .
Properties
IUPAC Name |
6,6-dimethyl-3-phenyl-1H-pyrimidine-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-12(2)8-9-14(11(15)13-12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNXTPXHIAKMCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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